An In-Depth Technical Guide to 5-Bromo-2-chloro-4-fluoroaniline: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-fluoroaniline: Properties, Reactivity, and Applications
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the utility of a molecule is often defined by its functional group arrangement and reactivity. 5-Bromo-2-chloro-4-fluoroaniline, a poly-halogenated aromatic amine, represents a quintessential example of a versatile building block. Its strategic placement of bromine, chlorine, and fluorine atoms, combined with a reactive aniline moiety, provides medicinal chemists and material scientists with a powerful scaffold for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, reactivity profile, synthetic considerations, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.
Section 1: Core Chemical Identity and Physicochemical Properties
5-Bromo-2-chloro-4-fluoroaniline is a substituted aniline derivative. The presence of three different halogens imparts specific steric and electronic properties that are crucial for its synthetic applications.
Chemical Structure
Caption: 2D Structure of 5-Bromo-2-chloro-4-fluoroaniline.
Identifiers and Key Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is reported for this specific isomer, other values are predicted or derived from closely related isomers, a common practice for specialized reagents.
| Identifier | Value | Source |
| CAS Number | 305795-89-5 | [1] |
| Molecular Formula | C₆H₄BrClFN | [1][2] |
| Molecular Weight | 224.46 g/mol | [1][2][3] |
| Purity (Typical) | ≥95 - 97% | [1][4] |
| Physicochemical Property | Value | Notes |
| Appearance | White to off-white or light yellow powder | Based on typical appearance of haloanilines[5] |
| Melting Point | 67-68.6 °C | Data for isomer 5-Bromo-4-chloro-2-fluoroaniline |
| Boiling Point | 266.1 ± 35.0 °C | Predicted value for isomer[6] |
| Density | 1.809 ± 0.06 g/cm³ | Predicted value for isomer[6] |
| XLogP3-AA | 2.7 | Computed for isomer; indicates moderate lipophilicity[3] |
Section 2: Spectroscopic Profile
While specific spectra for this compound are not publicly cataloged, a competent analytical chemist can predict the key features based on its structure. These expectations are crucial for confirming the identity and purity of the material post-synthesis or upon receipt.
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¹H NMR: The spectrum should display two signals in the aromatic region (typically 6.5-8.0 ppm). The proton at C-3 will appear as a doublet, coupled to the fluorine atom at C-4. The proton at C-6 will appear as a doublet, also coupled to the fluorine atom, but with a smaller coupling constant. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atoms bonded to halogens will be significantly influenced. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This results in a distinctive M, M+2, and M+4 cluster, which is a powerful diagnostic tool for confirming the compound's elemental composition.
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Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹. Strong C-halogen (C-F, C-Cl, C-Br) stretching vibrations will be visible in the fingerprint region (below 1300 cm⁻¹).
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 5-bromo-2-chloro-4-fluoroaniline stems from its multiple, orthogonally reactive sites. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution but activates it for other transformations.
Caption: Key reaction pathways for 5-Bromo-2-chloro-4-fluoroaniline.
Reactions at the Amino Group
The primary amine is a versatile nucleophilic handle for a variety of transformations common in drug development.[7]
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Acylation and Sulfonylation: The -NH₂ group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is often a primary step in building more complex molecular architectures.
-
Alkylation: While direct N-alkylation can be challenging to control, reductive amination or other specialized methods can be used to introduce alkyl groups.
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Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install groups such as -OH, -CN, or additional halogens.
Reactions at the Carbon-Bromine Bond
The C-Br bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The high reactivity of aryl bromides in these reactions makes this position the primary anchor point for diversification.[7]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a robust method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with amines or C-O bonds by coupling with alcohols, providing access to complex diarylamines and diaryl ethers.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of vinyl and alkynyl groups, respectively, further expanding the molecular complexity that can be achieved from this starting material.
Section 4: Representative Synthetic Protocol: A Conceptual Workflow
Conceptual Four-Step Synthesis Workflow
Caption: Conceptual workflow for synthesizing substituted haloanilines.
Detailed Step-by-Step Methodology (Adapted from Isomer Synthesis[9])
-
Step 1: Protection of the Amine (Acetylation)
-
Rationale: The powerful activating and ortho,para-directing nature of the raw amino group would lead to multiple halogenations and side reactions. Converting it to an acetamide (-NHCOCH₃) moderates its reactivity and provides steric hindrance at the ortho positions.
-
Procedure: Aniline is treated with acetic anhydride, often in the presence of a mild base like sodium acetate or in an acidic medium. The resulting acetanilide precipitates and can be isolated by filtration.
-
-
Step 2: First Halogenation (e.g., Chlorination)
-
Rationale: The acetamido group is an ortho,para-director. By introducing the first halogen (chlorine), we occupy one of the desired positions. The reaction conditions must be carefully controlled to favor mono-substitution.
-
Procedure: Acetanilide is dissolved in a suitable solvent like glacial acetic acid. A chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) is added portion-wise while monitoring the temperature.
-
-
Step 3: Second Halogenation (e.g., Bromination)
-
Rationale: With the ortho position occupied by chlorine and the other sterically hindered, the remaining para position is now the most favorable site for the second electrophilic attack.
-
Procedure: The 2-chloroacetanilide intermediate is reacted with a brominating agent, such as a solution of bromine in acetic acid. The bromine adds to the position para to the acetamido group.
-
-
Step 4: Deprotection (Hydrolysis)
-
Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine.
-
Procedure: The 4-bromo-2-chloroacetanilide is heated under reflux with an acid (e.g., aqueous HCl in ethanol) or a base (e.g., aqueous NaOH) to hydrolyze the amide bond. After neutralization and workup, the final product, 4-bromo-2-chloroaniline, is isolated.
-
This self-validating protocol, where the success of each step is confirmed before proceeding, ensures high purity and yield of the final, highly functionalized product.
Section 5: Key Applications in Research and Development
The trifunctional nature of 5-bromo-2-chloro-4-fluoroaniline makes it a high-value intermediate in several advanced research areas.
-
Drug Discovery: Halogenated aromatics are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[9] This compound serves as a key precursor for complex molecules, including:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature highly substituted aniline cores.[9]
-
Antiviral and Antibacterial Agents: The unique electronic and steric profile can be exploited to design novel inhibitors of viral or bacterial enzymes.
-
Targeted Protein Degraders: The compound is explicitly listed as a "Protein Degrader Building Block,"[1] indicating its utility in synthesizing PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, a cutting-edge therapeutic modality.
-
-
Materials Science: The rigid, well-defined structure of the aromatic core is useful in creating organic electronic materials. Its derivatives can be explored for applications in:
-
Dyes and Pigments: The halogenated structure can be incorporated into larger conjugated systems to create stable and specialized colorants.[2]
-
Organic Semiconductors and OLEDs: As a building block for larger, planar aromatic systems, its derivatives could be investigated for use in organic electronics.
-
Section 6: Safety, Handling, and Storage
Proper handling of 5-bromo-2-chloro-4-fluoroaniline is essential due to its potential hazards.
GHS Hazard Information
| Hazard Class | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | Based on related isomers[10][11][12] |
| Transport Classification | UN2811 | Class 6.1, Toxic Solid, Organic, n.o.s. | [13] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Safe Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[13]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at room temperature, while others suggest refrigerated (2-8°C) or dark conditions to ensure long-term stability.[1][2][14]
Conclusion
5-Bromo-2-chloro-4-fluoroaniline is more than just a collection of atoms; it is a synthetically enabling tool. Its value lies in the strategic combination of a reactive amine and a differentially functionalized aromatic ring, particularly the versatile carbon-bromine bond ready for cross-coupling. For researchers in drug discovery and materials science, understanding its properties, reactivity, and safe handling is paramount to unlocking its potential for building the complex, high-value molecules of the future.
References
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5-Bromo-4-chloro-2-fluoroaniline - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]
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5-Bromo-2-chloro-4-fluoroaniline, min 95%, 1 gram. (n.d.). Adooq Bioscience. Retrieved January 29, 2026, from [Link]
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5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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5-Bromo-2-chloro-4-fluoroaniline. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]
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4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 29, 2026, from [Link]
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4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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5-Bromo-2-chloro-4-fluoroaniline. (n.d.). AOBChem. Retrieved January 29, 2026, from [Link]
- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014, February 12). Google Patents.
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